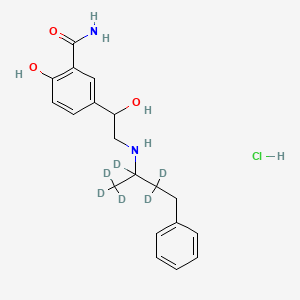
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc is a complex carbohydrate compound, specifically a tetrasaccharide, composed of four galactose units linked to an aldehydo-glucose unit. This compound is part of the glycan family, which plays a crucial role in various biological processes, including cell-cell interactions, protein folding, and immune responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc involves multiple glycosylation steps. Each galactose unit is sequentially added to the growing oligosaccharide chain through glycosidic bonds. The reaction conditions typically require the presence of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes like glycosyltransferases. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the glycosidic bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes are highly specific and can catalyze the formation of glycosidic bonds with high efficiency. The process involves the use of activated sugar nucleotides as glycosyl donors and the target oligosaccharide as the acceptor. The reaction is typically carried out in bioreactors under controlled conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl groups on the galactose units can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (for acetylation) or methyl iodide (for methylation) are commonly used.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
科学的研究の応用
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in studying cell-cell interactions and glycan-mediated signaling pathways.
Medicine: Investigated for its potential in developing glycan-based therapeutics and diagnostics.
Industry: Used in the production of glycan-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc involves its interaction with specific receptors and proteins on the cell surface. The compound can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. The binding of this glycan to its molecular targets can trigger signaling pathways that influence cell behavior, immune responses, and protein folding.
類似化合物との比較
Similar Compounds
Gal(a1-6)Gal(a1-6)Gal(a1-6)Glc: A trisaccharide with similar glycosidic linkages but one less galactose unit.
Gal(a1-6)Gal(a1-6)Glc: A disaccharide with two galactose units linked to glucose.
Gal(a1-6)Glc: A simple disaccharide with one galactose unit linked to glucose.
Uniqueness
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc is unique due to its tetrasaccharide structure and the presence of an aldehydo-glucose unit. This structure provides specific binding properties and biological activities that are distinct from shorter oligosaccharides. The multiple galactose units enhance its ability to interact with various proteins and receptors, making it a valuable compound in glycoscience research.
特性
分子式 |
C30H52O26 |
|---|---|
分子量 |
828.7 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C30H52O26/c31-1-7(33)13(35)14(36)8(34)3-49-27-24(46)20(42)16(38)10(54-27)5-51-29-26(48)22(44)18(40)12(56-29)6-52-30-25(47)21(43)17(39)11(55-30)4-50-28-23(45)19(41)15(37)9(2-32)53-28/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
InChIキー |
XYSPNTPTSPNTHM-VGPTZICZSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)





![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)



![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)
